sodium;2-carboxybenzoate
Description
Sodium 2-carboxybenzoate (IUPAC name: sodium 1,2-benzenedicarboxylate) is a sodium salt of phthalic acid (1,2-benzenedicarboxylic acid). Its molecular formula is C₈H₅NaO₄, with an average molecular weight of 188.11 g/mol . Key identifiers include CAS numbers 827-27-0 and 10197-71-4 , reflecting variations in regulatory or synthetic pathways. The compound is characterized by a melting point of 378.3°C and a low vapor pressure of 2.14 × 10⁻⁶ mmHg at 25°C . Structurally, it features two carboxylate groups ortho to each other on the benzene ring, enabling diverse coordination chemistry and hydrogen-bonding interactions .
Sodium 2-carboxybenzoate is utilized in research for crystallographic studies, material science, and biochemical applications, such as bacterial growth media . Its high purity (98%) and stability make it a reliable reagent in synthetic chemistry .
Properties
IUPAC Name |
sodium;2-carboxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPJOYPPLEPGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
COCl2+4C3H4N2→C7H6N4O+2HCl
The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The side product, imidazolium chloride, is removed by filtration, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .
Industrial Production Methods
In industrial settings, Carbonyldiimidazole is produced using similar methods but on a larger scale. The process involves the careful handling of phosgene, which is a toxic and hazardous gas. The reaction is conducted in specialized reactors equipped with safety measures to handle the toxic intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Carbonyldiimidazole undergoes several types of reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: It can be reduced to form imidazole and carbon monoxide.
Substitution: It is commonly used in substitution reactions to form amides, esters, and peptides.
Common Reagents and Conditions
Amide Formation: Carbonyldiimidazole reacts with amines to form amides. The reaction typically requires mild heating and an inert atmosphere.
Ester Formation: It reacts with alcohols to form esters. The reaction is usually carried out at room temperature in the presence of a base.
Peptide Synthesis: It is used in peptide synthesis to couple amino acids. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Peptides: Formed from the coupling of amino acids.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the synthesis of peptides and proteins, which are essential for biological research.
Medicine: It is used in the synthesis of pharmaceutical compounds, including drugs and drug intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a dehydrating agent by facilitating the removal of water molecules during chemical reactions. It reacts with nucleophiles such as amines and alcohols to form reactive intermediates, which then undergo further reactions to form the desired products. The molecular targets include the functional groups of the reactants, and the pathways involved are typically nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares sodium 2-carboxybenzoate with structurally analogous carboxylate salts:
Structural and Intermolecular Interactions
- Sodium 2-carboxybenzoate forms heterodimers via O–H···N hydrogen bonds in complexes like acridinium 2-carboxybenzoate, with C–O bond lengths of 1.241–1.253 Å , indicating proton transfer .
- Potassium 2-carboxybenzoate (potassium hydrogen phthalate) exhibits similar hydrogen-bonding patterns but with enhanced ionic conductivity due to K⁺ mobility .
- Sodium 2-chlorobenzoate lacks the second carboxylate group, reducing its ability to form extended hydrogen-bonded networks compared to sodium 2-carboxybenzoate .
Research Findings and Key Differences
Solubility : Potassium salts (e.g., potassium 2-carboxybenzoate) generally exhibit higher aqueous solubility than sodium analogs due to differences in cation hydration .
Acidity : Sodium 2-carboxybenzoate’s dual carboxylate groups confer higher acidity (pKa₁ ~2.9, pKa₂ ~5.4) compared to sodium 2-chlorobenzoate (pKa ~2.8) .
Biological Activity : Sodium 2-carboxybenzoate supports bacterial growth in aromatic degradation studies, while sodium benzoate inhibits microbial activity via pH modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
